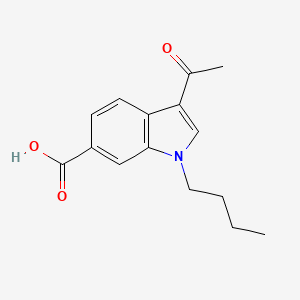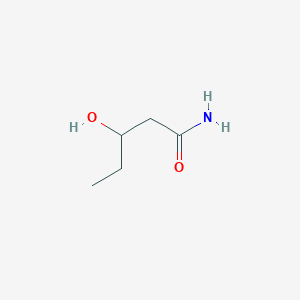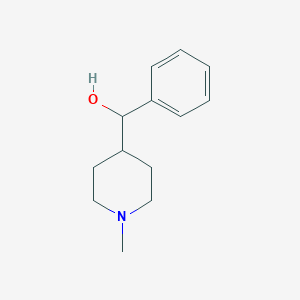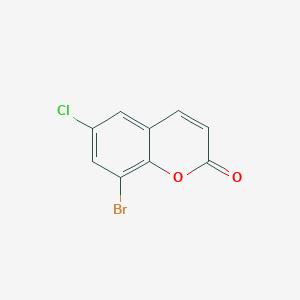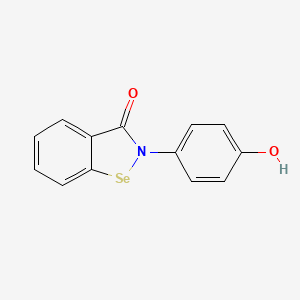
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one is a selenium-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one typically involves the reaction of 2-aminophenol with selenium dioxide in the presence of a suitable oxidizing agent. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Common solvents like ethanol or acetic acid
Catalysts: Possible use of catalysts to enhance the reaction rate
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Selenoxides, selenones
Reduction Products: Selenides
Substitution Products: Ethers, esters
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its antioxidant properties and potential therapeutic effects.
Medicine: Investigated for its role in cancer treatment and prevention due to its selenium content.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular processes and signaling pathways. Molecular targets may include enzymes and proteins involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Ebselen: Another selenium-containing compound with antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium.
Selenomethionine: A selenium analog of methionine.
Uniqueness
2-(4-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one is unique due to its specific structure, which combines a benzisoselenazol ring with a hydroxyphenyl group. This unique structure may confer distinct chemical and biological properties compared to other selenium compounds.
Properties
CAS No. |
81744-01-6 |
|---|---|
Molecular Formula |
C13H9NO2Se |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H9NO2Se/c15-10-7-5-9(6-8-10)14-13(16)11-3-1-2-4-12(11)17-14/h1-8,15H |
InChI Key |
NNZKUUPAISFZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate](/img/structure/B8761267.png)
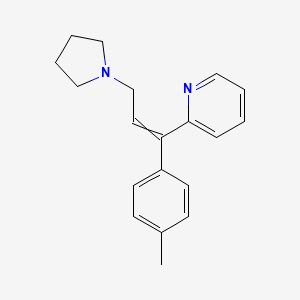
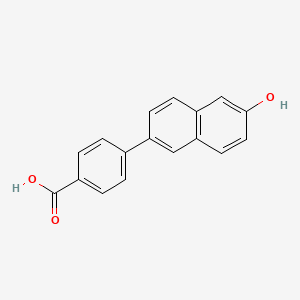




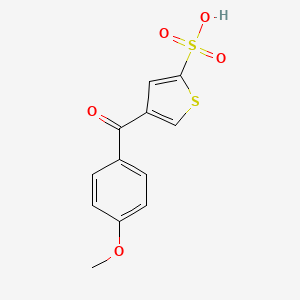
![[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene](/img/structure/B8761325.png)
